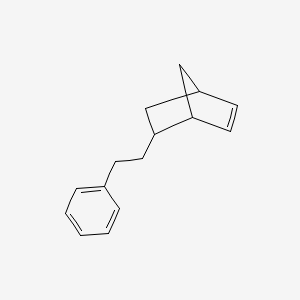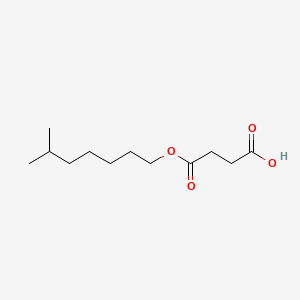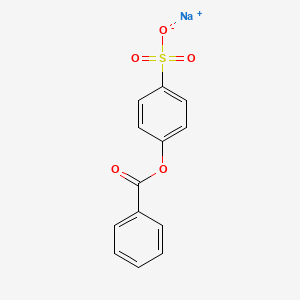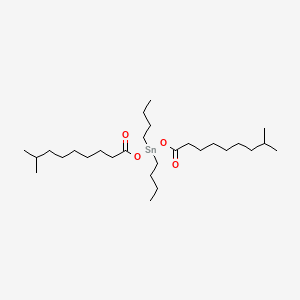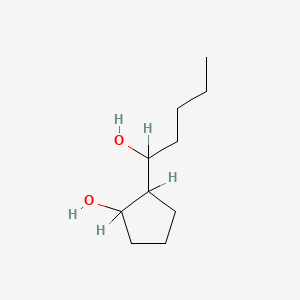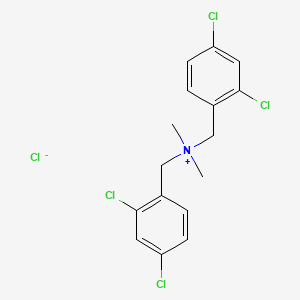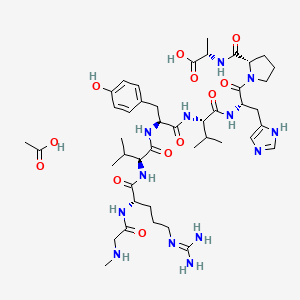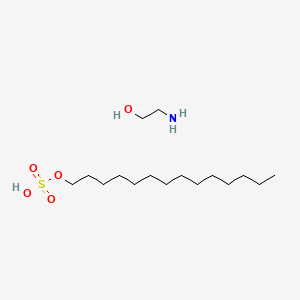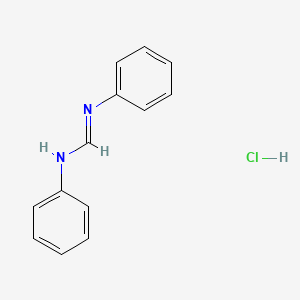
N,N'-Diphenylformamidine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-Diphenylformamidine monohydrochloride is a chemical compound that belongs to the class of N,N-disubstituted formamides. It is known for forming adducts with phosgene and oxalyl chloride . This compound has a molecular formula of C13H12N2 and a molecular weight of 196.25 g/mol . It is commonly used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N’-Diphenylformamidine monohydrochloride can be synthesized through the reaction of aromatic amines with ethyl orthoformate in the presence of an acid catalyst . A mild and efficient method involves using sulfonated rice husk ash as a solid acid catalyst, which promotes the preparation of N,N’-diphenylformamidines from various aromatic amines . The reaction typically occurs under solvent-free conditions, resulting in good-to-high yields .
Industrial Production Methods
In industrial settings, the production of N,N’-Diphenylformamidine monohydrochloride may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-Diphenylformamidine monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced using suitable reducing agents.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include phosgene, oxalyl chloride, and various reducing agents . The reactions typically occur under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with phosgene and oxalyl chloride forms adducts .
Applications De Recherche Scientifique
N,N’-Diphenylformamidine monohydrochloride has several applications in scientific research:
Chemistry: It is used in the microwave-assisted synthesis of 5-aminopyrazol-4-yl ketones.
Biology: The compound’s ability to form adducts with phosgene and oxalyl chloride makes it useful in various biological studies.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N,N’-Diphenylformamidine monohydrochloride involves its ability to form adducts with other compounds, such as phosgene and oxalyl chloride . This interaction can lead to the formation of new chemical entities with unique properties. The molecular targets and pathways involved depend on the specific application and the nature of the adducts formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diphenylformamide: Similar in structure but lacks the formamidine group.
N,N’-Di(p-tolyl)formamidine: A derivative with p-tolyl groups instead of phenyl groups.
N-(3-(Phenylimino)propenyl)aniline: Contains a propenyl group instead of the formamidine group.
Uniqueness
N,N’-Diphenylformamidine monohydrochloride is unique due to its ability to form stable adducts with phosgene and oxalyl chloride . This property makes it valuable in various chemical and industrial applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
20868-98-8 |
|---|---|
Formule moléculaire |
C13H13ClN2 |
Poids moléculaire |
232.71 g/mol |
Nom IUPAC |
N,N'-diphenylmethanimidamide;hydrochloride |
InChI |
InChI=1S/C13H12N2.ClH/c1-3-7-12(8-4-1)14-11-15-13-9-5-2-6-10-13;/h1-11H,(H,14,15);1H |
Clé InChI |
FIZCETDDYBLZFL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC=NC2=CC=CC=C2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


